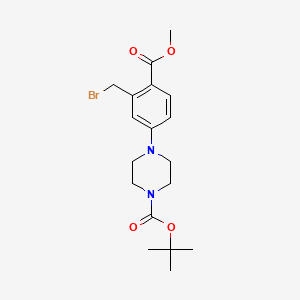

Methyl 2-(Bromomethyl)-4-(4-Boc-1-piperazinyl)benzoate

Description

Methyl 2-(Bromomethyl)-4-(4-Boc-1-piperazinyl)benzoate is a synthetic intermediate characterized by a benzoate ester core substituted with a bromomethyl group at position 2 and a tert-butoxycarbonyl (Boc)-protected piperazinyl group at position 3. The Boc group serves as a protective moiety for the secondary amine in piperazine, enhancing stability during synthetic processes . This compound is pivotal in medicinal chemistry for constructing complex molecules, particularly in the development of kinase inhibitors and receptor-targeted agents, where the bromomethyl group acts as a reactive handle for further functionalization. Its molecular formula is C₁₈H₂₄BrN₂O₄, with a molecular weight of 427.3 g/mol.

Properties

Molecular Formula |

C18H25BrN2O4 |

|---|---|

Molecular Weight |

413.3 g/mol |

IUPAC Name |

tert-butyl 4-[3-(bromomethyl)-4-methoxycarbonylphenyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C18H25BrN2O4/c1-18(2,3)25-17(23)21-9-7-20(8-10-21)14-5-6-15(16(22)24-4)13(11-14)12-19/h5-6,11H,7-10,12H2,1-4H3 |

InChI Key |

CEDMEAGNFHQGQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy Overview

The preparation of Methyl 2-(Bromomethyl)-4-(4-Boc-1-piperazinyl)benzoate generally involves three key stages:

Preparation of Methyl 2-(Bromomethyl)-4-substituted Benzoate

A well-documented method for synthesizing methyl 2-(bromomethyl)-4-substituted benzoates involves the bromination of methyl 4'-methyl-2-biphenylcarboxylate using N-bromosuccinimide (NBS) as the brominating agent under radical conditions.

- Reactants: Methyl 4'-methyl-2-biphenylcarboxylate, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN) as radical initiator.

- Solvent: n-Hexane.

- Temperature: 60 °C.

- Additional reagents: 30% hydrogen peroxide added dropwise to control reaction progression.

- Workup: Sodium bisulfite solution to quench excess bromine, filtration, washing, and drying.

- High yield (~96.2%) of methyl 2-(bromomethyl)-4-substituted benzoate.

- Purity confirmed by HPLC (>99.5%).

- No dibromo impurities detected.

| Parameter | Details |

|---|---|

| Starting material | Methyl 4'-methyl-2-biphenylcarboxylate (0.2 mol) |

| Brominating agent | N-bromosuccinimide (0.204 mol) |

| Radical initiator | Azobisisobutyronitrile (0.01 mol) |

| Solvent | n-Hexane (275 g) |

| Temperature | 60 °C |

| Reaction time | ~2.5 hours |

| Yield | 96.2% |

| Purity (HPLC) | 99.54% |

This method is robust, scalable, and provides a key intermediate for further functionalization.

Introduction of the Boc-Protected Piperazine Group

The functionalization of the bromomethyl group with 4-Boc-1-piperazine is typically achieved via nucleophilic substitution. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the piperazine nitrogen, preventing unwanted side reactions.

- The methyl 2-(bromomethyl)-4-substituted benzoate is reacted with 1-Boc-piperazine.

- Reaction medium: Polar aprotic solvents such as N,N-dimethylformamide or dichloromethane.

- Base: Potassium carbonate or triethylamine to scavenge the generated hydrogen bromide.

- Temperature: Elevated temperatures around 120 °C to facilitate substitution.

- Reaction time: Several hours until completion, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Treatment of intermediate methyl 2-(bromomethyl)-4-substituted benzoate with 1-Boc-piperazine in the presence of potassium carbonate at 120 °C yields the Boc-protected piperazinyl derivative.

- The reaction proceeds via nucleophilic displacement of the bromide by the piperazine nitrogen.

- After completion, the product is isolated by standard extraction and purification methods.

| Parameter | Details |

|---|---|

| Nucleophile | 1-Boc-piperazine |

| Base | Potassium carbonate |

| Solvent | Polar aprotic (e.g., DMF) |

| Temperature | 120 °C |

| Reaction time | Several hours |

| Monitoring | TLC, HPLC |

| Product | This compound |

This step is critical to install the piperazine moiety with Boc protection, enabling further synthetic manipulations or biological evaluations.

Alternative Synthetic Routes and Microwave-Assisted Methods

Recent advances include microwave-assisted synthesis to improve reaction efficiency and yields:

- Microwave irradiation accelerates nucleophilic substitution reactions involving piperazine derivatives.

- For example, PEG-bound 4-(chloromethyl)benzoate reacted with piperazines under microwave irradiation (120 W, 7 minutes) yields PEG-bound 4-(piperazinylmethyl)benzoate derivatives in high yields (87%).

- Similar strategies can be adapted for Boc-protected piperazine nucleophiles.

| Parameter | Microwave-Assisted Reaction Details |

|---|---|

| Substrate | PEG-bound 4-(chloromethyl)benzoate |

| Nucleophile | Piperazine or homopiperazine |

| Solvent | Dichloromethane |

| Microwave Power | 120 W |

| Reaction time | 7 minutes |

| Yield | 87% |

This approach offers a rapid and efficient alternative to conventional heating, reducing reaction times and improving throughput.

Summary Table of Preparation Methods

| Step | Method/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of methyl biphenylcarboxylate | NBS, AIBN, n-Hexane, 60 °C, 2.5 h | 96.2 | High purity, no dibromo impurities |

| Nucleophilic substitution with 1-Boc-piperazine | K2CO3, DMF, 120 °C, several hours | Not specified | Installation of Boc-protected piperazine |

| Microwave-assisted substitution | PEG-bound chloromethylbenzoate, piperazine, DCM, 120 W, 7 min | 87 | Rapid reaction, high yield |

Research Findings and Notes

- The bromination step is highly selective for the benzylic methyl group, avoiding overbromination.

- The Boc group on piperazine is stable under the nucleophilic substitution conditions but can be removed later if needed for further functionalization.

- Microwave-assisted synthesis offers a promising route for scale-up and rapid synthesis.

- Purity and reaction completion are typically monitored by HPLC and TLC.

- Bases such as potassium carbonate or triethylamine are essential to neutralize generated acids and drive the substitution forward.

- Solvent choice (polar aprotic) is critical to enhance nucleophilicity and solubilize reactants.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group undergoes SN2 reactions with nucleophiles like amines, thiols, and alkoxides. For example:

-

Reaction with N-methylpiperazine in n-butanol at room temperature (12–24 hr) yields piperazinyl derivatives. Potassium carbonate is used to scavenge HBr, reducing side reactions like quaternary salt formation .

-

Substitution with sodium thiophenolate in DMF at 60°C produces thioether-linked analogs.

Key Data:

| Nucleophile | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| N-methylpiperazine | n-butanol | 25 | 12 | 63 |

| NaSPh | DMF | 60 | 6 | 58 |

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions :

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C → 25°C for 2 hr quantitatively removes Boc, generating a free piperazine intermediate .

-

Hydrochloric acid in n-butanol (pH adjustment to 1–2) precipitates the dihydrochloride salt, as demonstrated in analogous syntheses .

Reaction Conditions:

Ester Hydrolysis

The methyl ester is hydrolyzed to a carboxylic acid under basic or acidic conditions :

-

NaOH (2M) in THF/H₂O (1:1) at 80°C for 4 hr → 95% conversion to the acid .

-

H₂SO₄ (conc.) in refluxing ethanol provides slower hydrolysis but avoids side reactions with acid-sensitive groups.

Comparative Reactivity of Bromomethyl Benzoates

The compound’s reactivity is influenced by substituent positioning and steric effects. Below is a comparison with analogs:

Reaction Optimization and Challenges

-

Impurity Control : Condensation reactions risk forming quaternary ammonium salts (e.g., impurity III in ). Strategies include:

-

Purification : Silica gel chromatography or recrystallization from ethyl acetate/n-hexane mixtures achieves >99% purity .

This compound’s versatility in nucleophilic substitution, deprotection, and hydrolysis reactions makes it indispensable for synthesizing piperazine-containing pharmaceuticals. Experimental protocols from patent literature and coordination chemistry studies provide validated methodologies for scalable applications.

Scientific Research Applications

Compound “N/A” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: In biological research, compound “N/A” is employed as a probe to study cellular processes and molecular interactions.

Medicine: The compound shows potential as a therapeutic agent due to its unique pharmacological properties.

Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of compound “N/A” involves its interaction with specific molecular targets. Upon entering the biological system, the compound binds to target proteins or enzymes, modulating their activity. This interaction triggers a cascade of biochemical pathways, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-(Bromomethyl)-4-(4-Boc-1-piperazinyl)benzoate can be contextualized against related benzoate and piperazinyl derivatives. Below is a systematic comparison based on synthetic utility, reactivity, and pharmacological relevance:

Structural Analogues with Piperazinyl Substitutions

- Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) : Key Differences: Replaces the bromomethyl group with a 2-phenylquinoline-4-carbonyl moiety. Applications: C1 is optimized for kinase inhibition, while the bromomethyl variant is tailored for covalent conjugation.

4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester (CAS 926934-01-2) :

- Key Differences : Ethyl ester (vs. methyl) and a 2-bromobenzyl substituent on piperazine (vs. Boc-protected piperazine).

- Stability : The Boc group in the target compound improves amine stability under acidic conditions, whereas the ethyl ester may alter hydrolysis kinetics.

Brominated Analogues

- Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-Carbonyl)piperazin-1-yl)benzoate (C2) : Key Differences: Bromine is positioned on the quinoline-linked phenyl ring rather than the benzoate core. Reactivity: The bromophenyl group in C2 participates in halogen bonding, while the bromomethyl group in the target enables nucleophilic substitution (e.g., Suzuki coupling).

Heterocyclic Derivatives

- Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) : Key Differences: Pyridazine ring replaces the piperazinyl-Boc group. Pharmacological Profile: I-6230 exhibits distinct target affinity due to pyridazine’s electron-deficient nature, contrasting with the Boc-piperazine’s steric bulk.

Table 1: Comparative Properties of Selected Analogues

Q & A

Q. What are the typical synthetic routes for Methyl 2-(Bromomethyl)-4-(4-Boc-1-piperazinyl)benzoate?

The synthesis involves a multi-step process:

- Step 1 : Protection of the piperazine amine using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

- Step 2 : Bromomethylation of the benzoate ester via nucleophilic substitution or radical-mediated bromination. For example, methyl 4-(bromomethyl)benzoate (CAS 2417-72-3) is synthesized using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .

- Step 3 : Coupling the Boc-piperazinyl group to the bromomethylated benzoate scaffold using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Characterization via /-NMR, HPLC, and mass spectrometry is critical for confirming structure and purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : -NMR identifies the Boc group (singlet at ~1.4 ppm for tert-butyl) and the bromomethyl peak (~4.3–4.5 ppm). -NMR confirms ester carbonyl (~165–170 ppm) and Boc carbamate (~155 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]) and isotopic pattern due to bromine .

- HPLC : Monitors purity and detects side products like de-Boc derivatives or unreacted intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during bromomethylation?

- Temperature Control : Lower temperatures (0–5°C) reduce radical side reactions during bromomethylation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity, while additives like AIBN (azobisisobutyronitrile) improve radical-mediated bromination efficiency .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) may improve regioselectivity in coupling steps. Computational tools like Reaxys or BKMS_METABOLIC can predict feasible pathways .

Q. What strategies prevent premature Boc deprotection during synthesis?

- Acid Sensitivity : Avoid protic solvents (e.g., methanol) and acidic conditions until the final deprotection step.

- Monitoring : Use TLC or HPLC to track Boc stability. Deprotection is typically achieved with TFA (trifluoroacetic acid) or HCl in dioxane, requiring careful quenching and purification .

Q. How can crystallography aid in resolving structural ambiguities?

Single-crystal X-ray diffraction provides unambiguous confirmation of the compound’s stereochemistry and substituent positions. For example, piperazinyl-benzoate derivatives have been resolved using this method, revealing bond angles and torsional strain in the Boc group .

Q. What are common side reactions in coupling the Boc-piperazinyl moiety to the benzoate core?

- Nucleophilic Displacement : The bromomethyl group may react with residual amines if the Boc group is incompletely protected.

- Oxidative Byproducts : Exposure to light or oxygen can lead to bromide oxidation, forming ketones or alcohols. Stabilize reactions under inert atmospheres .

Data Contradictions and Resolution

- Bromination Yields : reports phosphorous oxychloride for cyclization (85% yield), while uses NBS for bromomethylation. These discrepancies highlight the need for condition-specific optimization.

- Boc Stability : Some protocols () use HCl for deprotection, whereas others () prefer TFA. Compatibility with downstream steps (e.g., ester hydrolysis) dictates the choice.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.